(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-20(2)13-5-6-14(18-17-13)25-11-7-8-22(9-11)16(23)12-10-21(3)19-15(12)24-4/h5-6,10-11H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSYLLTZWZKKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , also referred to as compound A , is a complex organic molecule with potential pharmacological applications. Its unique structure combines several bioactive moieties, suggesting diverse biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The molecular formula of compound A is with a molecular weight of approximately 332.448 g/mol. The structural components include:
- Pyridazine ring : Known for its role in various biological activities.
- Pyrrolidine moiety : Often associated with neuroprotective effects.
- Methoxy-substituted pyrazole : Linked to anticancer properties.
Biological Activity Overview
Preliminary studies indicate that compound A may exhibit significant biological activities, including:
- Phosphodiesterase Inhibition : Similar compounds have shown the ability to inhibit phosphodiesterase enzymes, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels, impacting conditions like asthma and chronic obstructive pulmonary disease.
- Anticancer Properties : Related pyrazole derivatives have demonstrated interactions with cellular pathways involved in cancer progression, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects : The presence of the dimethylamino group may enhance anti-inflammatory activity by modulating cyclooxygenase (COX) enzyme activity, particularly COX-2 inhibition .
The mechanism of action for compound A involves its interaction with specific molecular targets:
- Enzyme Inhibition : The pyridazine and pyrazole rings may interact with various enzymes, potentially inhibiting their activity. For instance, studies on similar compounds indicate selective inhibition of COX enzymes without affecting their expression levels .
- Binding Affinity Studies : Interaction studies are essential to understand how compound A binds to its targets, which can be evaluated through binding affinity assays.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of similar compounds:
- Phosphodiesterase Inhibition : Compounds structurally related to compound A were tested for their ability to inhibit phosphodiesterase activity, showing effective modulation of cAMP levels in cellular models.
Anticancer Activity
Research has highlighted the anticancer potential of related pyridazine derivatives:
- Cell Line Studies : Compounds similar to compound A were tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyrazoles | Feature methoxy groups on pyrazole rings | Anticancer activity |
The unique combination of functional groups in compound A may enhance its efficacy and selectivity compared to these structurally similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Pyridazine vs. Pyridine/Pyrimidine Analogs
- Pyridazine Core: The target compound’s pyridazine ring (a six-membered di-aza heterocycle) is less common than pyridine or pyrimidine systems in medicinal compounds. This may influence electronic properties, solubility, and binding interactions. For example, pyridazine’s electron-deficient nature could enhance hydrogen bonding compared to pyridine derivatives like (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone .
- Substituent Effects: The dimethylamino group on pyridazine likely increases solubility compared to chloro-substituted analogs (e.g., ’s dichloropyridinyl compound), which are more lipophilic .
Pyrazole Substituents
- The 3-methoxy-1-methylpyrazole group in the target compound contrasts with phenyl or triazole-substituted pyrazoles in analogs like (4-phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone (). The methoxy group may enhance metabolic stability compared to nitro or azo groups, which are prone to reduction .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
| Compound Name (Example) | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~414.45 | ~1.8 | Moderate (DMSO) | Dimethylamino-pyridazine, methoxy-pyrazole |
| (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | 296.13 | ~2.5 | Low | Chloro-pyridine, methyl-pyrazole |
| (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[...]methanone | 531.58 | ~3.2 | Poor | Azo-phenyl, nitro-triazole |
| 5-(3-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone | 281.31 | ~1.5 | High | Dihydropyrazole, methoxy-phenyl |
- Target vs.
Challenges in Similarity Assessment
- Computational Similarity Metrics : Using Tanimoto or Dice coefficients (), the target compound’s pyridazine core would reduce similarity to pyridine/pyrimidine analogs (e.g., Tanimoto <0.5), highlighting limitations of structure-based virtual screening .
- Activity Cliffs: Minor structural changes (e.g., pyridazine vs. pyridine) could lead to drastic activity differences, as seen in EGFR inhibitors () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
